molecular formula C18H18N2O3S B5627212 N-(2,3-dimethylphenyl)-8-methoxyquinoline-5-sulfonamide

N-(2,3-dimethylphenyl)-8-methoxyquinoline-5-sulfonamide

Cat. No.: B5627212
M. Wt: 342.4 g/mol
InChI Key: JXMJYFMMNAKAHD-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-8-methoxyquinoline-5-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a quinoline ring system, which is further substituted with a methoxy group at the 8th position and a dimethylphenyl group at the 2nd and 3rd positions. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-8-methoxyquinoline-5-sulfonamide typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the quinoline ring using methyl iodide and a base such as potassium carbonate.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the methoxyquinoline with chlorosulfonic acid, followed by the addition of 2,3-dimethylaniline to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can further optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-8-methoxyquinoline-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(2,3-dimethylphenyl)-8-methoxyquinoline-5-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-8-methoxyquinoline-5-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The methoxy and dimethylphenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)-quinoline-5-sulfonamide: Lacks the methoxy group, which may affect its binding properties.

    8-methoxyquinoline-5-sulfonamide: Lacks the dimethylphenyl group, which may reduce its specificity.

    N-(2,3-dimethylphenyl)-8-methoxyquinoline: Lacks the sulfonamide group, which is crucial for its biological activity.

Uniqueness

N-(2,3-dimethylphenyl)-8-methoxyquinoline-5-sulfonamide is unique due to the combination of its sulfonamide, methoxy, and dimethylphenyl groups. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-8-methoxyquinoline-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-12-6-4-8-15(13(12)2)20-24(21,22)17-10-9-16(23-3)18-14(17)7-5-11-19-18/h4-11,20H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMJYFMMNAKAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=C3C=CC=NC3=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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